

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidone

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Compound of Interest

Compound Name: Chelidone

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Abstract

Chelidone is a prominent benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, most notably *Chelidonium majus*. It has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its chemical structure and stereochemistry is fundamental for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of **chelidone**. It also details experimental protocols for its isolation and synthesis and explores its interactions with key cellular signaling pathways.

Chemical Structure and Stereochemistry

Chelidone is a tetracyclic isoquinoline alkaloid with the molecular formula $C_{20}H_{19}NO_5$ and a molecular weight of 353.37 g/mol [1]. Its rigid, polycyclic framework is characterized by a benzophenanthridine core. The molecule possesses three contiguous stereocenters at positions C-5b, C-6, and C-12b, which define its unique three-dimensional architecture. The absolute configuration of naturally occurring (+)-**chelidone** has been determined as (5bR, 6S, 12bS). [1]

The systematic IUPAC name for (+)-**chelidone** is (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-[2][3]dioxolo[4',5':4,5]benzo[1,2-c][2]dioxolo[4,5-i]phenanthridin-6-ol.

Key Structural Features:

- **Benzophenanthridine Core:** A fused four-ring system that forms the backbone of the molecule.
- **Two Methylenedioxy Groups:** These functional groups are attached to the aromatic rings and are characteristic of many isoquinoline alkaloids.
- **N-Methyl Group:** A methyl group is attached to the nitrogen atom within the heterocyclic ring.
- **Hydroxyl Group:** A secondary alcohol at the C-6 position.
- **Cis-fused B/C Rings:** The B and C rings of the benzophenanthridine core are cis-fused, a critical feature for its biological activity.

The precise spatial arrangement of these features is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of **chelidone** is essential for its identification, characterization, and quantification.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₉ NO ₅	
Molecular Weight	353.37 g/mol	
Melting Point	135-136 °C	
Solubility	Soluble in chloroform, ethanol, and ether; sparingly soluble in water.	
Appearance	White crystalline powder	

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **chelidonine**.

Detailed ¹H and ¹³C NMR data are critical for confirming the identity and stereochemistry of **chelidonine**. While a complete, assigned dataset from a single source is not readily available in the public domain, typical chemical shift ranges for key protons and carbons can be compiled from various sources.

¹H NMR (CDCl₃, 400 MHz) - Representative Chemical Shifts (δ, ppm):

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.75	s	
H-4	6.64	s	
H-8	6.82	d	8.0
H-9	6.71	d	8.0
H-11	4.08	d	3.5
H-12	3.50	d	3.5
OCH ₂ O	5.91, 5.90	s, s	
OCH ₂ O	5.93	s	
N-CH ₃	2.35	s	
OH	~1.8 (broad)	s	

¹³C NMR (CDCl₃, 100 MHz) - Representative Chemical Shifts (δ, ppm):

Carbon	Chemical Shift (ppm)
C-1	103.8
C-2	146.2
C-3	147.5
C-4	100.9
C-4a	128.9
C-5	53.6
C-6	67.8
C-8	108.2
C-9	118.1
C-10	147.9
C-11	146.8
C-12	37.2
C-12a	123.4
C-12b	61.2
C-13	43.5
C-14	101.2
C-14a	129.5
N-CH ₃	46.9
OCH ₂ O	101.0
OCH ₂ O	101.1

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **chelidonine**.

Technique	Key Fragments (m/z)
Electron Ionization (EI-MS)	353 (M+), 338, 322, 294, 176

While a Crystallographic Information File (CIF) for **chelidonine** itself is not readily available in open-access databases, X-ray crystallography has been instrumental in confirming the relative and absolute stereochemistry of synthetic intermediates and derivatives of **chelidonine**. This technique provides the most definitive three-dimensional structural information, including bond lengths and angles.

Experimental Protocols

Isolation from *Chelidonium majus*

The following is a representative protocol for the isolation and purification of **chelidonine** from the fresh aerial parts of *Chelidonium majus*.

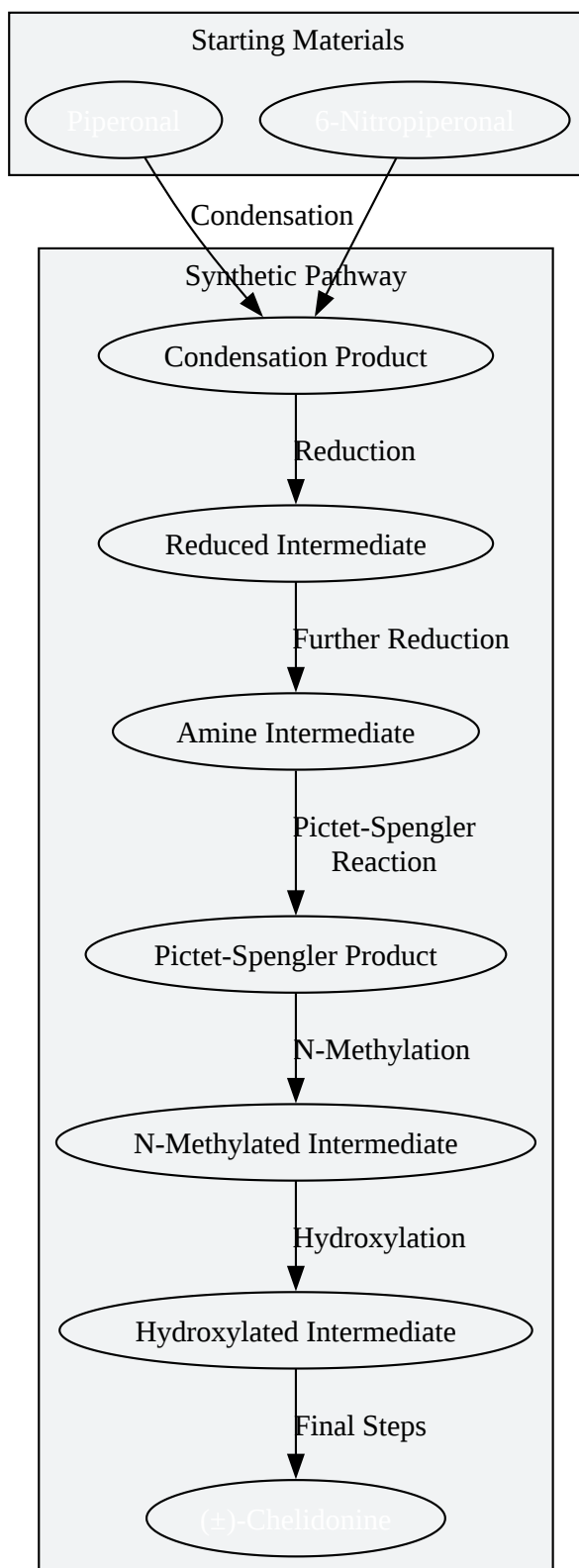
Methodology:

- Extraction:
 - Freshly collected aerial parts of *C. majus* are macerated in 95% ethanol at room temperature for 72 hours.
 - The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in 5% hydrochloric acid.
 - The acidic solution is washed with diethyl ether to remove neutral and weakly basic compounds.
 - The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.

- The alkaloids are then extracted with chloroform.
- Chromatographic Purification:
 - The chloroform extract is concentrated and subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.
 - Fractions containing **chelidone** are pooled and the solvent is evaporated.
- Crystallization:
 - The purified **chelidone** is recrystallized from ethanol to yield white crystals.

Total Synthesis

The total synthesis of (±)-**chelidone** has been achieved through various strategies. One notable approach involves a key Pictet-Spengler reaction. The following is a summarized workflow of a reported synthetic route.



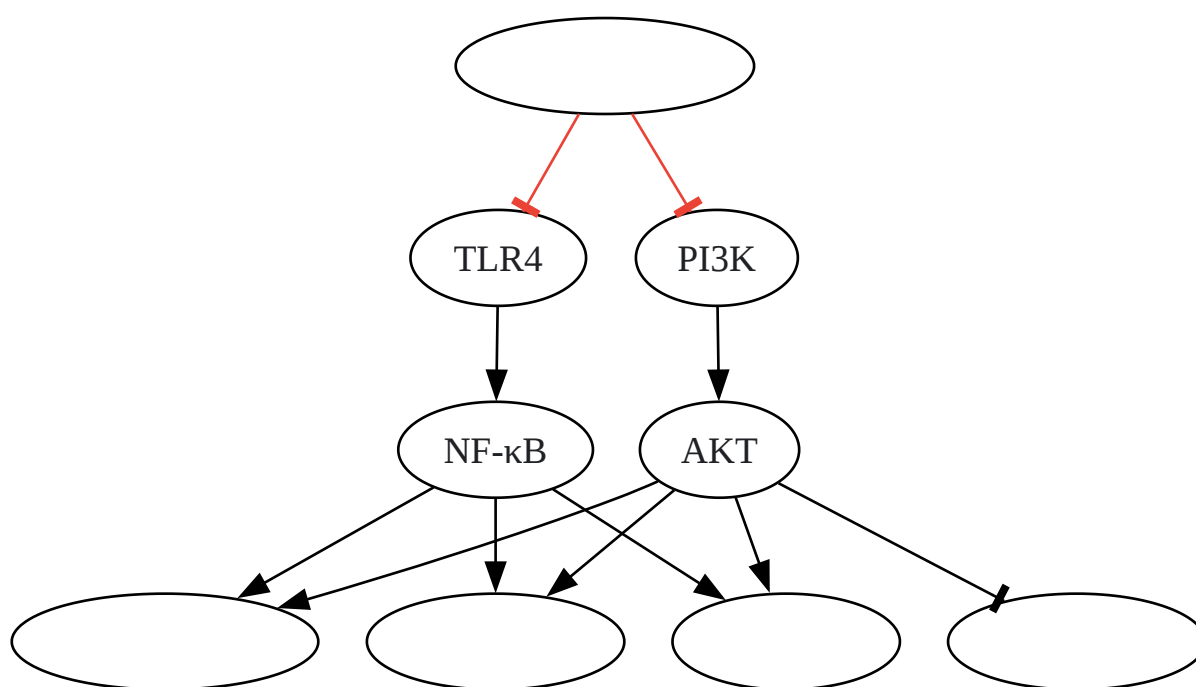
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Signaling Pathways

Chelidonine exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of TLR4/NF- κ B and PI3K/AKT Signaling

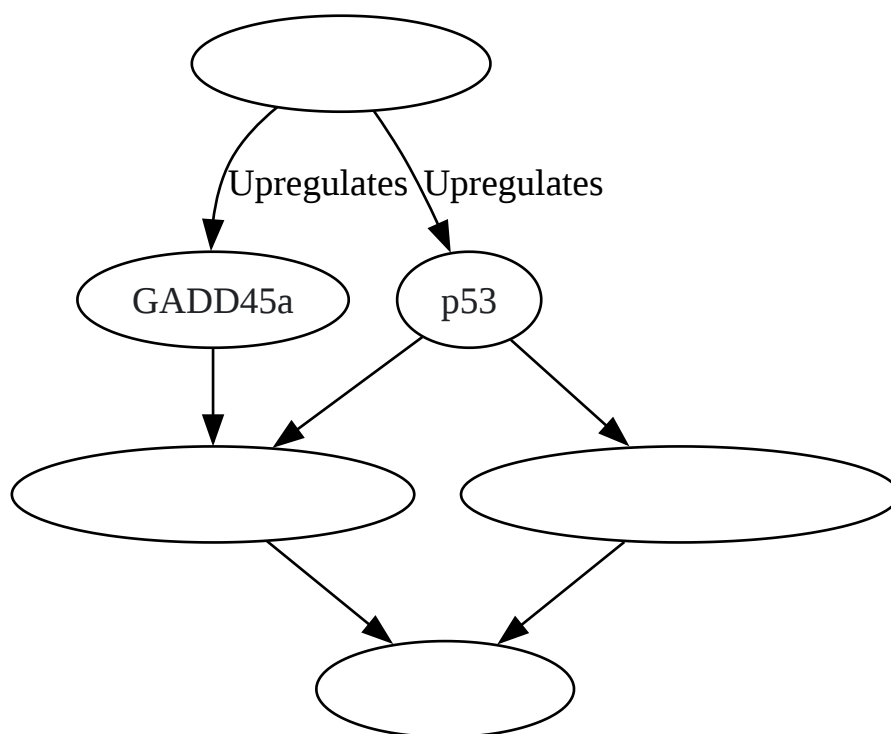
In cancer cells, **chelidonine** has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF- κ B) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. This dual inhibition leads to a reduction in cell proliferation, migration, and invasion, and promotes apoptosis.



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Induction of Apoptosis via the GADD45a-p53 Pathway

Chelidonine can induce apoptosis in cancer cells by upregulating the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45a) and the tumor suppressor protein p53. This leads to cell cycle arrest and the activation of caspases, ultimately resulting in programmed cell death.



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Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of **chelidonine**, supported by physicochemical and spectroscopic data. The outlined experimental protocols for isolation and synthesis offer a practical foundation for researchers working with this important natural product. Furthermore, the elucidation of its interactions with key signaling pathways provides valuable insights into its mechanism of action and highlights its potential as a lead compound in drug discovery and development. Further research, particularly in obtaining high-resolution crystallographic data and detailed quantitative NMR assignments, will continue to enhance our understanding of this multifaceted molecule and its therapeutic applications.

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